molecular formula C9H8Cl5OP B8516591 (1,1,3-Trichloro-3-phenylpropyl)phosphonic dichloride CAS No. 39950-67-9

(1,1,3-Trichloro-3-phenylpropyl)phosphonic dichloride

Cat. No. B8516591
M. Wt: 340.4 g/mol
InChI Key: RECWQYRNTWMXOI-UHFFFAOYSA-N
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Patent
US04057579

Procedure details

11.8 g (0.05 mole) trichloromethane phosphonic dichloride, 7.8 g (0.075 mole) styrene, 134 mg (1 mmole) anhydrous cupric chloride and 206 mg triethylammonium chloride were brought into solution by 5 ml acetonitrile, and heated in the absence of air in a sealed ampoule at 110° during 3.5 hours. After cooling and opening of the ampoule, the reaction mixture was subjected to fractionation in vacuo, through a short Vigreux column. 9.1 g pure 1:1 adduct, 1,1,3-trichloro-3-phenyl-propane-1-phosphonic dichloride was obtained bp/0.05: 121°. Found: Cl: 50.8, Calc. for C9H8Cl5OP: 52.1%
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride
Quantity
134 mg
Type
reactant
Reaction Step Three
Quantity
206 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:8])(Cl)[P:3]([Cl:6])([Cl:5])=[O:4].[CH2:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-:17].C([NH+](CC)CC)C>C(#N)C>[Cl:1][C:2]([Cl:8])([P:3]([Cl:6])([Cl:5])=[O:4])[CH2:9][CH:10]([Cl:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
ClC(P(=O)(Cl)Cl)(Cl)Cl
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
cupric chloride
Quantity
134 mg
Type
reactant
Smiles
Step Four
Name
Quantity
206 mg
Type
reactant
Smiles
[Cl-].C(C)[NH+](CC)CC
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in the absence of air in a sealed ampoule at 110° during 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
ClC(CC(C1=CC=CC=C1)Cl)(P(=O)(Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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